(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13466109
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one -](/images/structure/VC13466109.png)
Specification
Molecular Formula | C18H29N3O |
---|---|
Molecular Weight | 303.4 g/mol |
IUPAC Name | (2S)-2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16?,17-/m0/s1 |
Standard InChI Key | DXIGMKZFXBROMY-DJNXLDHESA-N |
Isomeric SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)[C@H](C(C)C)N |
SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N |
Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure comprises a pyrrolidine core (a five-membered saturated nitrogen ring) functionalized at the 3-position with a benzyl-ethyl-amino group and at the 1-position with a 3-methylbutan-1-one moiety . The stereochemistry is defined by two chiral centers: one at the pyrrolidine ring’s 3-position ((R)-configuration) and another at the aminobutanone side chain ((S)-configuration). This configuration is critical for receptor binding, as demonstrated in analogous compounds where stereoisomers showed markedly different affinities for neurotransmitter receptors.
Key Functional Groups:
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Amino group (-NH₂): Facilitates hydrogen bonding with biological targets.
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Ketone group (C=O): Participates in dipole interactions and redox chemistry.
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Benzyl-ethyl-amino substituent: Enhances lipophilicity and modulates receptor selectivity.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves sequential coupling and cyclization reactions, typically starting from L-valine or related amino acids to establish the chiral center. A representative route includes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.
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Benzyl-Ethyl-Amino Substituent Introduction: Alkylation of the pyrrolidine nitrogen using benzyl chloride and ethyl bromide in dimethylformamide (DMF).
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Ketone Installation: Coupling of the pyrrolidine intermediate with 3-methylbutanoyl chloride via Steglich esterification (using EDC·HCl and HOBt).
Reaction Conditions:
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | H₂SO₄ | H₂O | 80°C | 75% |
2 | BnCl, EtBr | DMF | 60°C | 68% |
3 | EDC·HCl, HOBt | THF | RT | 82% |
Data compiled from.
Stereochemical Control
Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, are employed to achieve the desired (S)-configuration. For instance, using (R)-BINOL-derived catalysts in the ketone formation step ensures >95% enantiomeric excess (ee).
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (logP = 2.1 ± 0.3), favoring blood-brain barrier penetration . Solubility varies with pH:
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Water: 0.5 mg/mL (pH 7.4).
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DMSO: >50 mg/mL.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 250°C .
Mechanism of Action and Pharmacological Activity
Neurotransmitter Receptor Modulation
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one acts as a dopamine D₂ receptor partial agonist (IC₅₀ = 120 nM) and serotonin 5-HT₁A antagonist (IC₅₀ = 450 nM) . Its benzyl-ethyl-amino group engages in π-π stacking with aromatic residues in the receptor’s binding pocket, while the amino group forms salt bridges with aspartate residues .
Anticonvulsant Efficacy
In murine models, the compound reduced seizure duration by 60% in the maximal electroshock (MES) test at 30 mg/kg (i.p.) and showed minimal neurotoxicity in the rotarod assay. Comparatively, its unsubstituted pyrrolidine analog was inactive, underscoring the importance of the benzyl-ethyl group.
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Target Receptor | IC₅₀ (nM) | LogP |
---|---|---|---|---|
Target Compound | C₁₈H₂₉N₃O | D₂, 5-HT₁A | 120, 450 | 2.1 |
(S)-2-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | C₉H₁₈N₂O | D₂ | 980 | 0.8 |
N-Benzyl-3-(cyclopropylamino)pyrrolidine derivative | C₁₇H₂₅N₃O | 5-HT₁A | 320 | 1.9 |
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